An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-4-chloro-2-cyclopropylpyrimidine (CAS 1044767-90-9)
An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-4-chloro-2-cyclopropylpyrimidine (CAS 1044767-90-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-bromo-4-chloro-2-cyclopropylpyrimidine, identified by the CAS Registry Number 1044767-90-9, is a substituted pyrimidine derivative. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including antiviral and anticancer agents. The unique substitution pattern of this molecule, featuring a bromine atom at the 5-position, a chlorine atom at the 4-position, and a cyclopropyl group at the 2-position, presents a versatile platform for further chemical modifications. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering insights into its chemical behavior and potential applications in drug discovery and development.
Chemical Identity and Structure
The fundamental identity of this compound is established by its unique combination of identifiers and its distinct molecular structure.
| Identifier | Value | Source |
| CAS Number | 1044767-90-9 | [1] |
| EC Number | 841-446-3 | [1] |
| Chemical Name | 5-bromo-4-chloro-2-cyclopropylpyrimidine | [1] |
| Molecular Formula | C₇H₆BrClN₂ | |
| Molecular Weight | 233.49 g/mol | |
| Canonical SMILES | C1CC1C2=NC=C(C(=N2)Cl)Br | |
| InChI Key | WZGWKODQKGFMRI-UHFFFAOYSA-N |
The structural arrangement of 5-bromo-4-chloro-2-cyclopropylpyrimidine is depicted in the following diagram:
Figure 1: Chemical structure of 5-bromo-4-chloro-2-cyclopropylpyrimidine.
Physical Properties
| Property | Value | Notes |
| Appearance | Expected to be a solid at room temperature. | Based on the properties of similar pyrimidine derivatives. |
| Melting Point | Not available | No experimental data found. |
| Boiling Point | Not available | No experimental data found. |
| Solubility | Likely soluble in common organic solvents like dichloromethane, and dimethylformamide. | Based on the solubility of other halogenated pyrimidines.[2] |
| pKa | Not available | No experimental data found. The pyrimidine ring is weakly basic. |
Chemical Properties and Reactivity
The chemical reactivity of 5-bromo-4-chloro-2-cyclopropylpyrimidine is dictated by the electrophilic nature of the pyrimidine ring, further influenced by the presence of two different halogen substituents.
Key Reactive Sites:
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C4-Cl Bond: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrimidine ring and the adjacent nitrogen atom activates this position for attack by nucleophiles.
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C5-Br Bond: The bromine atom at the 5-position is a prime site for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. Generally, the C-Br bond is more reactive in these transformations than the C-Cl bond.
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Pyrimidine Ring Nitrogens: The nitrogen atoms in the pyrimidine ring possess lone pairs of electrons and can act as weak bases or as coordination sites for metal catalysts.
The differential reactivity of the C-Cl and C-Br bonds allows for a stepwise and regioselective functionalization of the molecule, making it a valuable building block in combinatorial chemistry and the synthesis of complex molecular architectures.
Figure 2: General reactivity pathways for 5-bromo-4-chloro-2-cyclopropylpyrimidine.
Spectral Data (Predicted)
Experimental spectral data for 5-bromo-4-chloro-2-cyclopropylpyrimidine is not currently available in peer-reviewed literature. The following represents predicted spectral characteristics based on the analysis of structurally related compounds.
¹H NMR (Proton Nuclear Magnetic Resonance):
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Pyrimidine Proton (H-6): A singlet is expected for the proton at the 6-position of the pyrimidine ring. Its chemical shift would likely be in the downfield region (δ 8.5-9.0 ppm) due to the deshielding effects of the electronegative nitrogen atoms and halogen substituents.
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Cyclopropyl Protons: A set of multiplets is anticipated for the protons of the cyclopropyl group, typically appearing in the upfield region (δ 0.5-1.5 ppm).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Pyrimidine Carbons: The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region (δ 140-170 ppm). The carbons directly attached to the halogens (C4 and C5) and nitrogen atoms (C2, C4, C6) will show distinct chemical shifts.
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Cyclopropyl Carbons: The carbons of the cyclopropyl ring will appear in the upfield region of the spectrum.
MS (Mass Spectrometry):
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The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (233.49 g/mol ).
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The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and fragment ions. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, and chlorine has two major isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio. This would lead to M⁺, [M+2]⁺, and [M+4]⁺ peaks with predictable relative intensities.
Safety and Handling
Based on the GHS hazard classifications for this compound, appropriate safety precautions should be taken when handling 5-bromo-4-chloro-2-cyclopropylpyrimidine.
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Hazard Pictograms: GHS07 (Exclamation Mark)
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Hazard Statements:
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H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H336: May cause drowsiness or dizziness.
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Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
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P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Potential Applications in Research and Development
The structural motifs present in 5-bromo-4-chloro-2-cyclopropylpyrimidine suggest its potential as a valuable intermediate in the synthesis of novel bioactive molecules. The pyrimidine core is a well-established pharmacophore, and the presence of two distinct and selectively addressable halogen atoms allows for the introduction of various functional groups through established synthetic methodologies. This enables the exploration of a broad chemical space in the search for new therapeutic agents.
Conclusion
5-bromo-4-chloro-2-cyclopropylpyrimidine is a halogenated pyrimidine derivative with significant potential as a building block in synthetic and medicinal chemistry. While a comprehensive experimental dataset for its physicochemical properties is currently lacking, this guide provides an overview of its known identifiers, predicted properties, and expected chemical reactivity based on the behavior of analogous structures. The ability to selectively functionalize the chloro and bromo substituents opens up numerous possibilities for the design and synthesis of novel compounds with potential biological activity. Further experimental investigation into the properties and reactivity of this compound is warranted to fully realize its potential in drug discovery and materials science.
